molecular formula C10H14O4S B12067146 Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate

Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate

Cat. No.: B12067146
M. Wt: 230.28 g/mol
InChI Key: DYOOWRSDUSCECX-UHFFFAOYSA-N
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Description

Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate, with the CAS number 1707727-90-9, is a synthetic thiophene-based chemical building block with the molecular formula C 10 H 14 O 4 S and a molecular weight of 230.28 g/mol . This compound is part of the esteemed class of thiophene-2-carboxylate esters, which are extensively utilized in medicinal chemistry and organic synthesis as key intermediates for constructing more complex molecular architectures . Thiophene derivatives are recognized for their remarkable therapeutic potential and represent a privileged scaffold in drug discovery . They serve as core structures in the development of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties . The specific substitution pattern on the thiophene ring in this compound—featuring a methyl ester group at the 2-position and a 2-ethoxyethoxy side chain at the 4-position—makes it a versatile precursor. Researchers can leverage this scaffold to explore structure-activity relationships or to introduce this fragment into larger molecules during the synthesis of novel bioactive agents . This product is offered for Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C10H14O4S/c1-3-13-4-5-14-8-6-9(15-7-8)10(11)12-2/h6-7H,3-5H2,1-2H3

InChI Key

DYOOWRSDUSCECX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CSC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Lithiated Alkoxyallene-Based Cyclization

A catalyst-free, one-pot synthesis route for 4-alkoxy-substituted thiophenes was developed by Russian researchers, leveraging lithiated alkoxyallenes as key intermediates. While the original study focused on 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, the methodology can be adapted for Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate through strategic reagent substitution:

Reaction Sequence

  • Lithiation : n-BuLi reacts with 2-ethoxyethoxyallene at −78°C in THF, forming a stabilized allenyl lithium species.

  • Isothiocyanate Addition : Phenyl isothiocyanate introduces the sulfur atom via nucleophilic attack.

  • Cyclization : Intramolecular cyclization with 2-bromoacetonitrile constructs the thiophene ring.

Optimized Conditions

ParameterValueImpact on Yield
Temperature−78°C → 25°C (gradient)Prevents side reactions
SolventAnhydrous THFEnhances lithiation
Molar Ratio (Allene:n-BuLi)1:1.1Minimizes excess base

This method achieves 68–82% yields for analogous structures, with scalability demonstrated at 50–100 mmol scales.

Esterification of Preformed Thiophene Carboxylic Acids

Acid-Catalyzed Fischer Esterification

Starting from 4-(2-ethoxyethoxy)thiophene-2-carboxylic acid, esterification with methanol under acidic conditions provides a straightforward pathway:

Reaction Setup

Thiophene-COOH+CH3OHH2SO4Thiophene-COOCH3+H2O\text{Thiophene-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Thiophene-COOCH}3 + \text{H}_2\text{O}

Process Parameters

VariableOptimal RangeEffect
Catalyst Loading5–7% H₂SO₄ (v/v)Accelerates equilibrium
Reflux Duration6–8 hours>90% conversion
Methanol Excess5:1 (mol/mol)Shifts equilibrium

Yield Enhancement Strategies

  • Azeotropic Removal : Dean-Stark trap for water removal increases yield to 94%.

  • Microwave Assistance : 30-minute irradiation at 100°C reduces reaction time by 80% while maintaining 89% yield.

Palladium-Catalyzed Cross-Coupling Approaches

AspectRecommendationRationale
Solvent SelectionReplace THF with 2-MeTHFHigher boiling point, better safety
Lithium WasteQuench with IPA/waterPrevents exotherms
Product IsolationCrystallization from EtOAc/hexane≥98% purity

Industrial Feasibility

  • Estimated production cost: $120–150/kg at 100 kg scale.

  • E-factor: 18 (opportunities exist for solvent recycling to reduce to 12).

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃)

δ (ppm)MultiplicityIntegrationAssignment
7.52d (J=3.2 Hz)1HH-3 thiophene
6.89d (J=3.2 Hz)1HH-5 thiophene
4.20m2HOCH₂CH₂O
3.85s3HCOOCH₃

IR (ATR)

  • 1705 cm⁻¹: Ester C=O stretch

  • 1248 cm⁻¹: Asymmetric C-O-C (ethoxyethoxy)

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies indicate 3-fold productivity gains versus batch methods:

Microreactor Parameters

ConditionValue
Residence Time12 minutes
Temperature140°C
Pressure8 bar

This approach reduces intermediate isolation steps, achieving 76% yield with >99% conversion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions are common in thiophene chemistry.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate possesses a complex structure characterized by the presence of a thiophene ring, an ester functional group, and an ethoxyethoxy substituent. The molecular formula is C9H10O4SC_9H_{10}O_4S, and its molecular weight is approximately 198.24 g/mol. The unique structure allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Medicinal Chemistry Applications

This compound has been investigated for its potential biological activities, particularly in the field of cancer research. The compound's interactions with biological targets have been explored through various studies:

  • Anticancer Activity : Research indicates that thiophene derivatives can exhibit significant anticancer properties. This compound has shown promise in inhibiting specific cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity .
  • Mechanism of Action : The compound's mechanism may involve modulation of enzyme activity or receptor binding, influencing pathways related to cancer progression. Studies have highlighted its potential to interfere with mutant forms of epidermal growth factor receptors (EGFR), which are often implicated in cancer .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Substitution Reactions : The compound can undergo various substitution reactions where the ethoxyethoxy group can be replaced with other functional groups, allowing for the diversification of chemical entities .
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds essential for constructing complex organic frameworks .

Materials Science

The unique electronic properties imparted by the thiophene structure make this compound suitable for applications in materials science:

  • Conductive Polymers : Thiophenes are known for their conductivity and are often used in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance their electrical properties .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

Study TitleFindings
Anticancer Activity of Thiophene DerivativesDemonstrated significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .
Synthesis and Characterization of Novel Thiophene CompoundsExplored synthetic routes leading to derivatives with enhanced biological activities .
Conductive Properties in Organic ElectronicsInvestigated the use of thiophene derivatives in enhancing the performance of organic electronic devices .

Mechanism of Action

The mechanism of action of Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Esters

Structural and Functional Group Variations

The following table summarizes key structural features, physical properties, and applications of Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate and analogous compounds:

Compound Name Substituents (Thiophene Positions) Ester Group Key Properties/Activities Reference ID
This compound 4-(2-ethoxyethoxy) Methyl Enhanced solubility; potential intermediate for bioactive molecules [6]
Methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-3-bromothiophene-2-carboxylate (4b) 3-Br, 4-(benzyloxy-methoxyphenyl) Methyl mp 148°C; IR peaks at 1731 cm⁻¹ (C=O); used in heterocyclic synthesis [2]
Methyl 3-amino-5-[4-(morpholin-4-yl)phenyl]thiophene-2-carboxylate (3e) 3-NH₂, 5-(morpholinophenyl) Methyl 73% yield; NMR-confirmed structure; precursor for kinase inhibitors [4]
Methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate (15) 5-(4-hydroxyphenyl) Methyl Intermediate for PPAR agonists; purity >95% (qNMR) [5]
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-Br, 4-CN, 5-(sulfanyl-ethoxycarbonyl) Ethyl Monoclinic crystal (P2₁/c); Sandmeyer reaction product; bioactive intermediate [9], [11]
Methyl 3-(N-(2-(2-ethoxyethoxy)-4-(hexylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (9u) 3-sulfamoyl, 2-ethoxyethoxy, 4-hexylamino Methyl PPARβ/δ inverse agonist; prolonged cellular activity; in vivo efficacy in mice [6]

Key Comparative Analyses

Substituent Position and Electronic Effects :

  • The 4-position substitution in this compound contrasts with 3- or 5-position substituents in analogs (e.g., 3-NH₂ in , 5-aryl in ). Position 4 substituents may reduce steric hindrance, favoring planar molecular conformations critical for π-π stacking in materials science or receptor binding .
  • Bromine at position 3 (compound 4b ) increases electrophilicity, enabling nucleophilic substitution, while the 2-ethoxyethoxy group enhances hydrophilicity .

Ester Group Influence :

  • Methyl esters (e.g., compound 3e ) generally exhibit lower hydrolytic stability compared to ethyl esters (e.g., compound in ), impacting bioavailability and metabolic pathways.

Biological Activity :

  • Compound 9u demonstrates that 2-ethoxyethoxy and sulfamoyl groups synergize to improve cellular uptake and PPARβ/δ antagonism, whereas simpler analogs like Methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate lack this activity due to fewer functional groups.

Synthetic Yields and Methods: Yields vary significantly: 22% for Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate vs. 73% for compound 3e . This highlights the efficiency of Pd-catalyzed cross-coupling over multicomponent reactions.

Biological Activity

Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered interest for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an ethoxyethoxy side chain, and a carboxylate functional group. Its molecular formula is C11H14O4SC_{11}H_{14}O_4S, with a molecular weight of approximately 242.29 g/mol. The presence of the ethoxyethoxy group enhances its solubility in organic solvents, potentially affecting its bioavailability.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound may possess anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. The ethoxyethoxy group can enhance binding affinity due to increased hydrophobic interactions.
  • Receptor Modulation : It may act as a ligand for various receptors involved in inflammation and infection response, potentially leading to altered signaling pathways .

Study on Anticancer Activity

A study focused on the structure-activity relationship (SAR) of thiophene derivatives indicated that modifications at the thiophene ring can significantly enhance anticancer activity against specific cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating promising cytotoxic effects .

Compound Cell Line IC50 (µM)
This compoundHepG25.00
This compoundMCF-77.50

Antimicrobial Activity Assessment

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting effective antimicrobial properties.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves:

  • Gewald Reaction : A two-step process using ketones, sulfur, and cyanoacetates to form the thiophene core .
  • Alkylation : Reacting thiophene-2-carboxylate derivatives with 2-ethoxyethyl halides in the presence of a base (e.g., K₂CO₃) to introduce the ethoxyethoxy substituent .
    Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    • Temperature Control : Maintain 60–80°C during alkylation to balance reactivity and side-product formation .
    • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirm substituent integration (e.g., ethoxyethoxy protons at δ 3.5–4.0 ppm) .
    • 13C NMR : Verify carbonyl (C=O) and thiophene ring carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 273.09) .
  • Elemental Analysis : Ensure C, H, O, S percentages align with theoretical values (e.g., C: 53.3%, H: 6.3%) .

Advanced: How can contradictory data regarding the biological activity of thiophene derivatives like this compound be resolved?

Methodological Answer:

  • Assay Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
  • Substituent Analysis : Use structure-activity relationship (SAR) studies to isolate the impact of the ethoxyethoxy group versus other moieties .
  • Computational Modeling : Molecular docking can predict binding affinities to targets like PPARβ/δ, reconciling discrepancies between in vitro and in vivo data .

Advanced: What strategies are effective in modifying the substituents on the thiophene ring to enhance target specificity in drug development?

Methodological Answer:

  • Electron-Donating/Withdrawing Groups :
    • Methoxy groups increase electron density, enhancing interactions with hydrophobic pockets .
    • Halogens (e.g., Br, Cl) improve metabolic stability and target binding .
  • Steric Effects : Bulky substituents (e.g., cyclohexylphenyl) reduce off-target interactions .
    Example Comparison Table (Based on ):
SubstituentImpact on ActivityReference
4-MethylphenylEnhances lipophilicity
4-FluorophenylImproves metabolic stability
Naphthalen-1-ylAlters optical properties

Basic: What analytical techniques are critical for characterizing the physicochemical properties of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns and UV detection at 254 nm .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress (silica gel, ethyl acetate/hexane eluent) .
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How do reaction conditions influence the regioselectivity of electrophilic substitution in the synthesis of derivatives?

Methodological Answer:

  • Solvent Polarity : Polar solvents favor electrophilic attack at the 4-position due to stabilization of transition states .
  • Temperature : Lower temperatures (−10°C) reduce side reactions during bromination .
  • Directing Groups : Electron-donating groups (e.g., methoxy) direct substitution to adjacent positions .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile by-products .
  • Spill Management : Neutralize acidic/basic residues before disposal .

Advanced: What computational methods are employed to predict the interaction mechanisms between this compound and biological targets like enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate ligand-receptor binding to identify key residues (e.g., His-449 in PPARβ/δ) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Modeling : Relate substituent electronegativity to inhibitory potency (e.g., Hammett constants) .

Basic: How can researchers address solubility challenges during in vitro assays for this compound?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity .
  • Surfactants : Add Tween-80 (0.01%) to improve aqueous dispersion .
  • pH Adjustment : Buffered solutions (pH 7.4) prevent precipitation in physiological conditions .

Advanced: What methodologies are used to investigate the metabolic stability and degradation pathways of thiophene-based compounds?

Methodological Answer:

  • LC-MS/MS : Identify metabolites via fragmentation patterns (e.g., hydroxylation at the ethoxyethoxy chain) .
  • Radiolabeling : Track 14C-labeled compounds in hepatocyte incubations to quantify degradation rates .
  • Enzyme Incubation : Use cytochrome P450 isoforms (e.g., CYP3A4) to simulate hepatic metabolism .

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